molecular formula C21H26O2 B3025703 Gestodene D6

Gestodene D6

Cat. No.: B3025703
M. Wt: 316.5 g/mol
InChI Key: SIGSPDASOTUPFS-PWFLSJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Gestodene D6, also known as Gestodene-d6, is a progestogen hormonal contraceptive . It selectively binds to the progesterone receptor over the estrogen receptor . The progesterone receptor is its primary target, and it plays a crucial role in regulating various functions such as menstrual cycles and pregnancy .

Mode of Action

This compound interacts with its primary target, the progesterone receptor, by binding to it . This binding activates the receptor, leading to transcriptional activity mediated by the progesterone receptor . It also weakly induces transcriptional activity mediated by the androgen receptor .

Biochemical Pathways

It is known that the activation of the progesterone receptor can lead to various downstream effects, including the regulation of gene expression and modulation of cellular functions .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to progesterone . It is almost entirely metabolized before it leaves the body . The half-life of this compound is approximately 16 to 18 hours . The absorption of this compound in vitro is 99%, and in vivo, it is similar to progesterone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a progestogen hormonal contraceptive . It increases the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM . In contrast, gestodene (0.1 mg/kg) reduces tumor growth in an estrogen-dependent model of rat mammary tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term use of combined oral contraceptives containing gestodene has been associated with alterations in glucose metabolism . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gestodene-d6 involves the incorporation of deuterium atoms into the gestodene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of gestodene-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The production is carried out in specialized facilities equipped with reactors and purification systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Gestodene-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gestodene-d6 can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .

Comparison with Similar Compounds

Gestodene-d6 is compared with other similar compounds such as:

Uniqueness

Gestodene-d6 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in improving the accuracy and sensitivity of analytical methods .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSPDASOTUPFS-PWFLSJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.